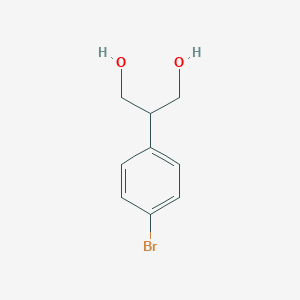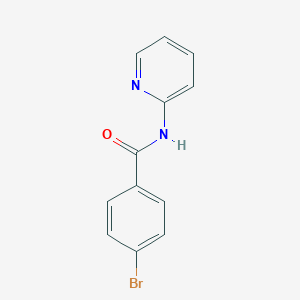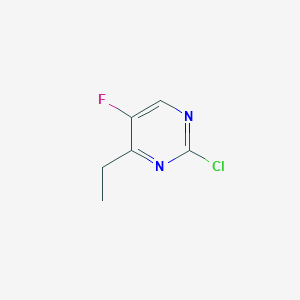![molecular formula C9H12N2O2S B174961 Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate CAS No. 134136-02-0](/img/structure/B174961.png)
Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins while decreasing the expression of anti-apoptotic proteins.
Biochemische Und Physiologische Effekte
Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate has been shown to have a cytotoxic effect on cancer cells, inhibiting their growth and inducing apoptosis. It has also exhibited antibacterial and antifungal properties, inhibiting the growth of various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate is its potential use as an anticancer agent, as it has exhibited cytotoxic effects on various cancer cell lines. However, its mechanism of action is not fully understood, and further research is needed to determine its efficacy and potential side effects.
Zukünftige Richtungen
For research on Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate include investigating its potential use as a fluorescent probe in bioimaging, as well as exploring its antibacterial and antifungal properties. Further studies are also needed to determine its mechanism of action and potential side effects, as well as its efficacy as an anticancer agent.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate has been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been investigated for its antibacterial and antifungal properties, as well as its potential use as a fluorescent probe in bioimaging.
Eigenschaften
CAS-Nummer |
134136-02-0 |
|---|---|
Produktname |
Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate |
Molekularformel |
C9H12N2O2S |
Molekulargewicht |
212.27 g/mol |
IUPAC-Name |
methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C9H12N2O2S/c1-13-8(12)5-2-3-6-7(4-5)14-9(10)11-6/h5H,2-4H2,1H3,(H2,10,11) |
InChI-Schlüssel |
RCGCBBOYWWGTDA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CCC2=C(C1)SC(=N2)N |
Kanonische SMILES |
COC(=O)C1CCC2=C(C1)SC(=N2)N |
Synonyme |
Methyl 2-aMino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

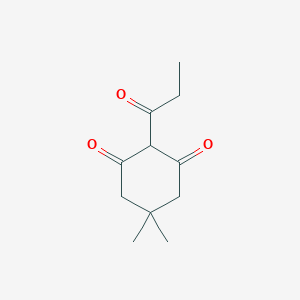
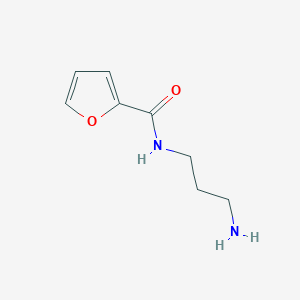
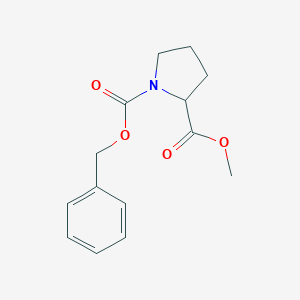
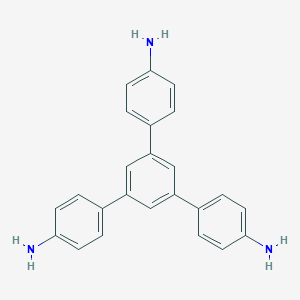
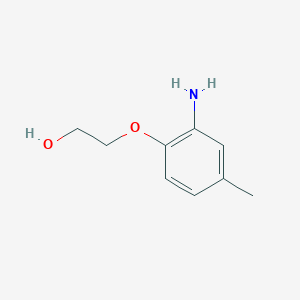
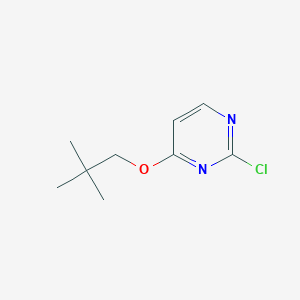
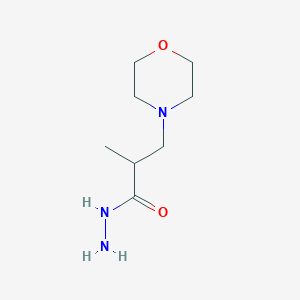
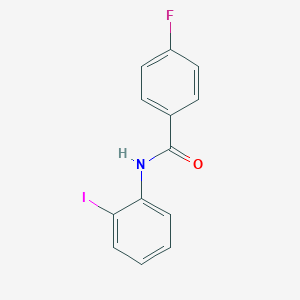
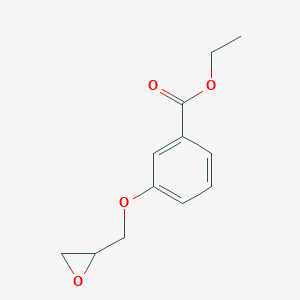
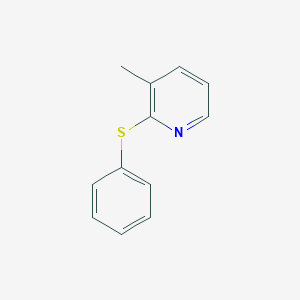
![4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B174907.png)
